
2-methyl-3,6-divinyltetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3,6-divinyltetrahydro-2H-pyran is an organic compound with the molecular formula C10H16O . It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of two vinyl groups and a methyl group attached to the tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,6-divinyltetrahydro-2H-pyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-buten-2-ol with an acid catalyst can lead to the formation of the desired tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,6-divinyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrans, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-3,6-divinyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tetrahydropyran derivatives.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-methyl-3,6-divinyltetrahydro-2H-pyran involves its interaction with various molecular targets. The vinyl groups can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the oxygen atom in the tetrahydropyran ring, which can stabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another tetrahydropyran derivative with different substituents.
2,6-Dimethyltetrahydro-2H-pyran: Similar structure but with two methyl groups instead of vinyl groups.
Properties
CAS No. |
29539-04-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,6-bis(ethenyl)-2-methyloxane |
InChI |
InChI=1S/C10H16O/c1-4-9-6-7-10(5-2)11-8(9)3/h4-5,8-10H,1-2,6-7H2,3H3 |
InChI Key |
MZKLBPGOWLRPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(O1)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


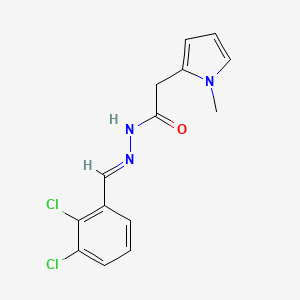

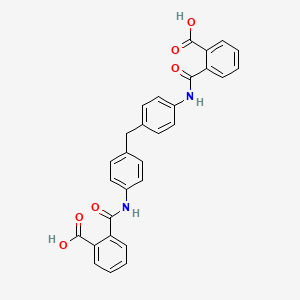

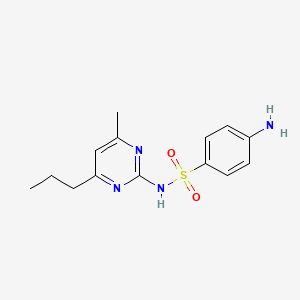
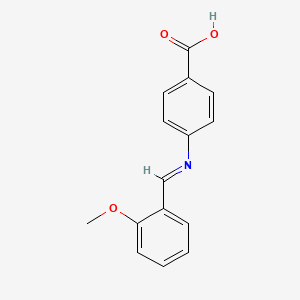
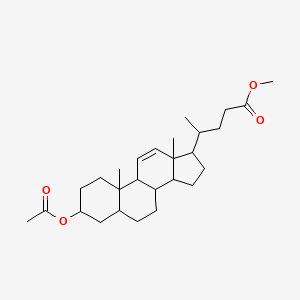
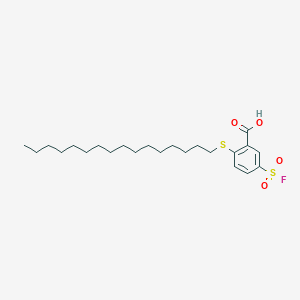

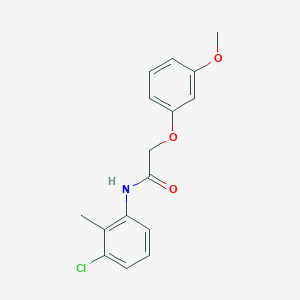
![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)



